Cas no 1805488-29-2 (3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid is a specialized pyridine derivative with a unique functional group arrangement, including a cyano group, difluoromethyl substituent, and hydroxyl moiety. Its structural features contribute to its potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The presence of the difluoromethyl group enhances metabolic stability, while the hydroxyl and acetic acid functionalities offer sites for further derivatization. This compound is valued for its versatility in medicinal chemistry, where it may serve as a scaffold for designing enzyme inhibitors or other biologically active molecules. Its well-defined structure ensures consistent reactivity in synthetic applications.
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid structure
1805488-29-2 structure
Product name:3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
CAS No:1805488-29-2
MF:C9H6F2N2O3
Molecular Weight:228.152348995209
CID:4873759

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
    • インチ: 1S/C9H6F2N2O3/c10-9(11)6-1-7(14)4(3-12)5(13-6)2-8(15)16/h1,9H,2H2,(H,13,14)(H,15,16)
    • InChIKey: OMXYDLKSXQAZEV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(C#N)=C(CC(=O)O)N1)=O)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 457
  • トポロジー分子極性表面積: 90.2
  • XLogP3: 0.2

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029045063-1g
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
1805488-29-2 97%
1g
$1,564.50 2022-04-01

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 関連文献

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acidに関する追加情報

Introduction to 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2)

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by the presence of a cyano group, a difluoromethyl moiety, and a hydroxyl group, all of which contribute to its distinct chemical properties and biological activities.

The cyano group in 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid imparts strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The difluoromethyl moiety, on the other hand, is known for its ability to modulate the lipophilicity and metabolic stability of the molecule, making it an attractive feature for drug design. The hydroxyl group at the 4-position of the pyridine ring further enhances the compound's polarity and can facilitate interactions with biological targets.

Recent studies have explored the potential of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway. The ability to selectively target cancer cells while sparing normal cells makes 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid a valuable candidate for further development in oncology.

The pharmacokinetic profile of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has also been studied extensively. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the difluoromethyl group contributes to enhanced metabolic stability, while the hydroxyl group improves solubility and bioavailability. These characteristics are crucial for ensuring that the compound can effectively reach its intended biological targets.

Safety and toxicity assessments are essential components of drug development, and preliminary studies on 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid have shown promising results. In animal models, this compound has demonstrated low toxicity at therapeutic doses, with no significant adverse effects observed on major organs or physiological functions. These findings support the potential for further clinical evaluation of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid.

The synthesis of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has been optimized to achieve high yields and purity. Various synthetic routes have been explored, including multistep processes involving selective functional group manipulations and efficient coupling reactions. The ability to produce this compound on a large scale is crucial for advancing its development as a pharmaceutical agent.

In conclusion, 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure confers favorable biological activities and pharmacokinetic properties, making it an attractive candidate for further research and development in areas such as inflammation and cancer therapy. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical applications.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd